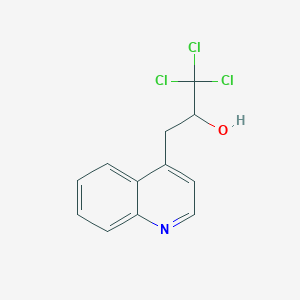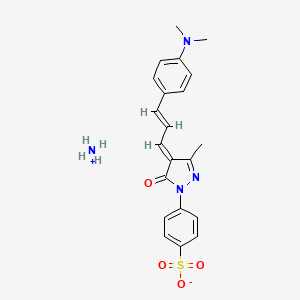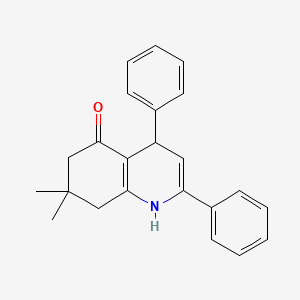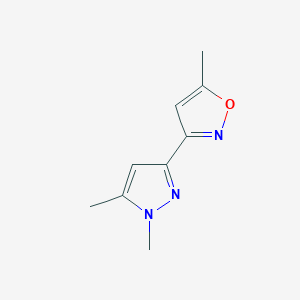
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate typically involves the nitration of benzofuran derivatives followed by acetylation. One common method includes the electrophilic nitration of 3-unsubstituted benzofurans, which can be achieved using nitric acid in the presence of sulfuric acid . The resulting nitrobenzofuran is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3,4-Dichloro-2-aminobenzofuran-5-yl acetate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups can also participate in electrophilic substitution reactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-2-nitrobenzofuran: Lacks the acetate group but shares similar reactivity and biological properties.
2-Nitrobenzofuran: Similar nitro functionality but different substitution pattern.
3-Nitrobenzofuran: Similar nitro functionality but different substitution pattern.
Uniqueness
3,4-Dichloro-2-nitrobenzofuran-5-yl acetate is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. The acetate group further enhances its solubility and potential for chemical modification .
Propriétés
Formule moléculaire |
C10H5Cl2NO5 |
|---|---|
Poids moléculaire |
290.05 g/mol |
Nom IUPAC |
(3,4-dichloro-2-nitro-1-benzofuran-5-yl) acetate |
InChI |
InChI=1S/C10H5Cl2NO5/c1-4(14)17-6-3-2-5-7(8(6)11)9(12)10(18-5)13(15)16/h2-3H,1H3 |
Clé InChI |
YKOUPYKJCSIUCC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)OC(=C2Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)

![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)





